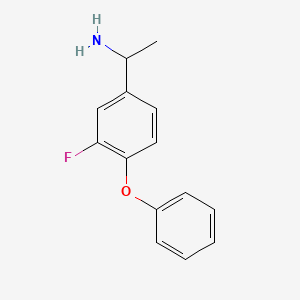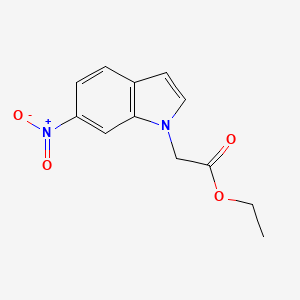
Ethyl 2-(6-nitro-1H-indol-1-yl)acetate
概要
説明
Ethyl 2-(6-nitro-1H-indol-1-yl)acetate is a chemical compound with the linear formula C12H12N2O4 . It is a unique chemical provided to early discovery researchers . The compound is a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The molecular structure of Ethyl 2-(6-nitro-1H-indol-1-yl)acetate is represented by the linear formula C12H12N2O4 . The InChI code for the compound is 1S/C12H12N2O4/c1-2-18-12(15)8-13-6-5-9-3-4-10(14(16)17)7-11(9)13/h3-7H,2,8H2,1H3 .Physical And Chemical Properties Analysis
Ethyl 2-(6-nitro-1H-indol-1-yl)acetate is a pale-yellow to yellow-brown solid . It has a molecular weight of 248.24 . The compound is stored at room temperature .科学的研究の応用
- Field : Biochemistry and Pharmacology
- Application : Indole derivatives are used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
- Results : Indoles, both natural and synthetic, show various biologically vital properties . The specific results or outcomes would depend on the specific disorder being treated.
- Field : Virology
- Application : Indolyl and oxochromenyl xanthenone derivatives have been reported to have anti-HIV-1 properties .
- Methods : Molecular docking studies are performed to understand the interaction of these compounds with the HIV-1 virus .
- Results : The specific results or outcomes would depend on the specific study, but these compounds have shown promise in inhibiting the HIV-1 virus .
- Field : Microbiology
- Application : Indole is involved in interspecies quorum sensing between human opportunistic pathogens .
- Methods : The specific methods of application or experimental procedures would involve studying the interaction of indole with these pathogens in a controlled environment .
- Results : Indole was observed to regulate quorum sensing between Acinetobacter baumannii and P. aeruginosa coexisting in human lungs .
Biologically Active Compounds
Anti-HIV-1 Compounds
Quorum Sensing
- Field : Pharmacology
- Application : Indole derivatives are used in the treatment of various types of arthritis and musculoskeletal disorders .
- Field : Biochemistry
- Application : Indole derivatives have been found to possess antioxidant properties .
- Results : The specific results or outcomes would depend on the specific study, but these compounds have shown promise as potential antioxidants .
Treatment of Arthritis and Musculoskeletal Disorders
Antioxidant Activity
Antimicrobial Activity
- Field : Microbiology
- Application : Indole derivatives have been found to possess antitubercular properties .
- Results : The specific results or outcomes would depend on the specific study, but these compounds have shown promise as potential antitubercular agents .
- Field : Endocrinology
- Application : Indole derivatives have been found to possess antidiabetic properties .
- Results : The specific results or outcomes would depend on the specific study, but these compounds have shown promise as potential antidiabetic agents .
- Field : Parasitology
- Application : Indole derivatives have been found to possess antimalarial properties .
- Results : The specific results or outcomes would depend on the specific study, but these compounds have shown promise as potential antimalarial agents .
Antitubercular Activity
Antidiabetic Activity
Antimalarial Activity
Anticholinesterase Activity
Safety And Hazards
特性
IUPAC Name |
ethyl 2-(6-nitroindol-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c1-2-18-12(15)8-13-6-5-9-3-4-10(14(16)17)7-11(9)13/h3-7H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGDUQCDAGWCFCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=CC2=C1C=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(6-nitro-1H-indol-1-yl)acetate | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[5-amino-3-(pyridin-3-yl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B1438247.png)
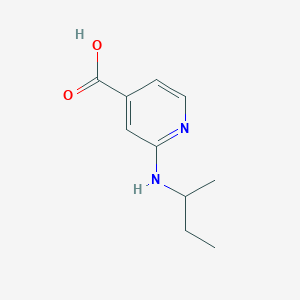
![2-(Chloromethyl)-5-[(2-methylphenyl)methyl]-1,3,4-oxadiazole](/img/structure/B1438249.png)
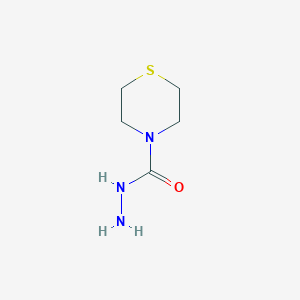
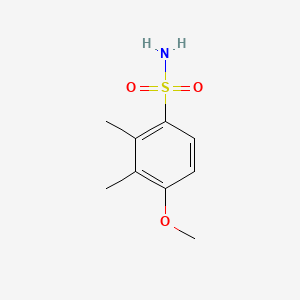
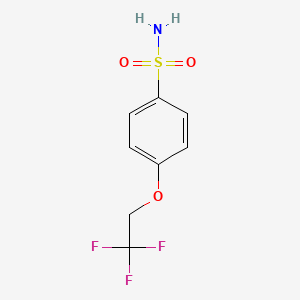
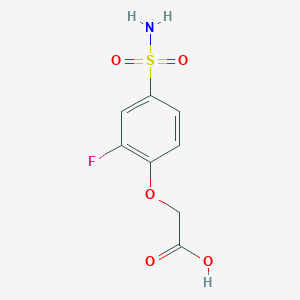
![1-[(2,4,6-trimethoxyphenyl)methyl]-1H-pyrazol-5-amine](/img/structure/B1438256.png)
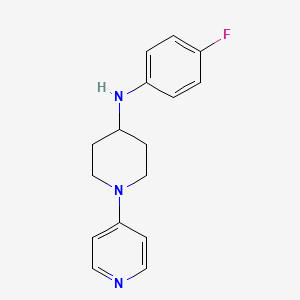
![1-{[(2-Thienylmethyl)amino]carbonyl}piperidine-4-carboxylic acid](/img/structure/B1438258.png)
![Benzyl[1-(thiophen-2-yl)ethyl]amine](/img/structure/B1438260.png)
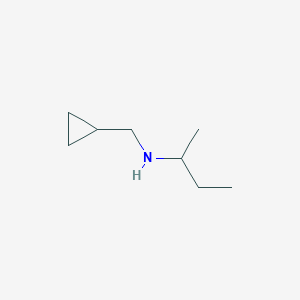
![2-[Butyl(methyl)amino]-N'-hydroxybenzenecarboximidamide](/img/structure/B1438262.png)
